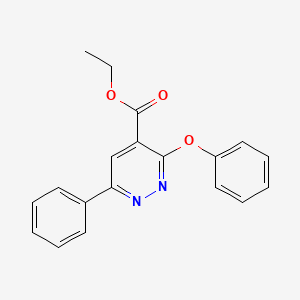
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate is a chemical compound derived from pyridazine. It has a CAS Number of 338752-99-1 and a molecular weight of 320.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C19H16N2O3/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 320.35 .作用機序
The exact mechanism of action of Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes and proteins involved in inflammation and cancer progression. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have also shown that this compound can reduce tumor growth in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate has several advantages for lab experiments, including its ease of synthesis and availability. However, this compound also has some limitations, including its low solubility in water and limited stability under certain conditions.
将来の方向性
There are several future directions for research on Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate. One area of interest is the development of new this compound derivatives with improved properties for use in various applications. Another area of interest is the further investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to fully understand the safety and toxicity of this compound in various settings.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in various fields. Its ease of synthesis and availability make it an attractive target for research, and its promising results in various studies suggest that it may have important implications for the treatment of various diseases and the development of new materials. Further research is needed to fully understand the potential of this compound and its derivatives.
合成法
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitropyridine with phenyl magnesium bromide, followed by reaction with phenoxyacetic acid and ethyl chloroformate. Another method involves the reaction of 4-chloro-3-nitropyridine with phenylacetic acid and ethyl chloroformate in the presence of a base.
科学的研究の応用
Ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. In agriculture, this compound has been found to have herbicidal properties and can be used as a potential weed killer. In materials science, this compound has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics.
Safety and Hazards
特性
IUPAC Name |
ethyl 3-phenoxy-6-phenylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTFDISPHBTAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1OC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

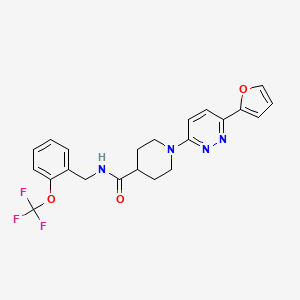
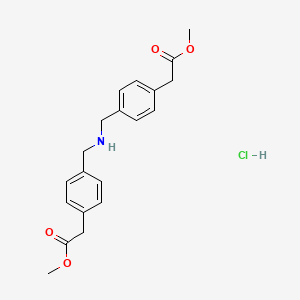
![N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2623290.png)
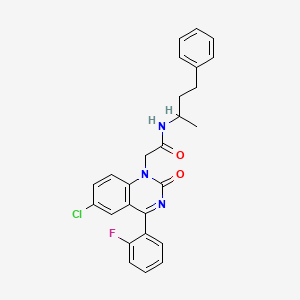
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2623295.png)
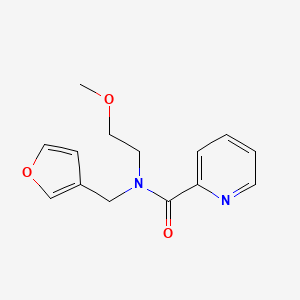
![{2-[3-(2-Methyl-benzoyl)-thioureido]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2623299.png)
![(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2623300.png)
![N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2623301.png)
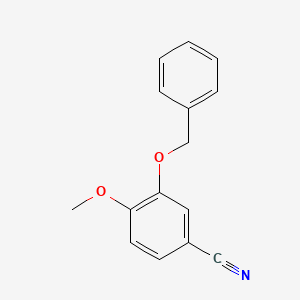
![(E)-methyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2623304.png)
![N-[[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2623305.png)

![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2623308.png)